molecular formula C40H61N11O9 B12392544 ATWLPPR Peptide

ATWLPPR Peptide

Cat. No.: B12392544
M. Wt: 840.0 g/mol
InChI Key: MKSPBYRGLCNGRC-OEMOKZHXSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ATWLPPR Peptide involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process typically includes the following steps:

    Resin Loading: The first amino acid is attached to a solid resin.

    Chain Elongation: Sequential addition of protected amino acids to the growing peptide chain.

    Deprotection: Removal of protecting groups from the amino acids.

    Cleavage: The peptide is cleaved from the resin and purified.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to enhance efficiency and consistency. The peptide is then purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Chemical Reactions Analysis

Types of Reactions: ATWLPPR Peptide primarily undergoes binding interactions rather than traditional chemical reactions like oxidation or reduction. It binds specifically to neuropilin-1 (NRP-1) and inhibits VEGF binding to this receptor .

Common Reagents and Conditions:

    Reagents: Protected amino acids, coupling reagents (e.g., HBTU, DIC), and deprotecting agents (e.g., TFA).

    Conditions: Mild conditions are typically used to avoid degradation of the peptide.

Major Products: The major product of interest is the this compound itself, which is used in various biological and medical applications .

Scientific Research Applications

Mechanism of Action

ATWLPPR Peptide exerts its effects by specifically binding to neuropilin-1 (NRP-1), a co-receptor for VEGF. This binding inhibits the interaction between VEGF and VEGFR2, thereby blocking VEGF-induced angiogenesis. The peptide’s binding to NRP-1 also reduces oxidative stress and preserves vascular integrity, making it a potential therapeutic agent for conditions like diabetic retinopathy .

Comparison with Similar Compounds

    RGD Peptide: Targets integrins and inhibits angiogenesis.

    VEGF Inhibitors: Such as bevacizumab, which directly binds to VEGF and prevents its interaction with VEGFR2.

Uniqueness: ATWLPPR Peptide is unique in its dual targeting of neuropilin-1 and VEGFR2, providing a more specific inhibition of VEGF-induced angiogenesis compared to other compounds that target only one receptor .

Properties

Molecular Formula

C40H61N11O9

Molecular Weight

840.0 g/mol

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C40H61N11O9/c1-21(2)18-29(48-34(54)28(19-24-20-45-26-11-6-5-10-25(24)26)47-36(56)32(23(4)52)49-33(53)22(3)41)37(57)51-17-9-14-31(51)38(58)50-16-8-13-30(50)35(55)46-27(39(59)60)12-7-15-44-40(42)43/h5-6,10-11,20-23,27-32,45,52H,7-9,12-19,41H2,1-4H3,(H,46,55)(H,47,56)(H,48,54)(H,49,53)(H,59,60)(H4,42,43,44)/t22-,23+,27-,28-,29-,30-,31-,32-/m0/s1

InChI Key

MKSPBYRGLCNGRC-OEMOKZHXSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(C)C)C(=O)N3CCC[C@H]3C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](C)N)O

Canonical SMILES

CC(C)CC(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(C(C)O)NC(=O)C(C)N

Origin of Product

United States

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